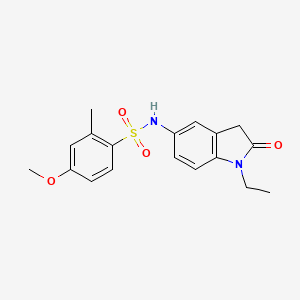

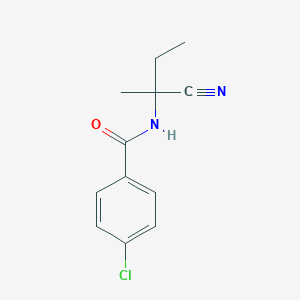

4-氯-N-(1-氰基-1-甲基丙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-chloro-N-(1-cyano-1-methylpropyl)benzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound. It’s important to note that Sigma-Aldrich provides similar compounds to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of benzamide derivatives, which could be similar to the synthesis of “4-chloro-N-(1-cyano-1-methylpropyl)benzamide”, has been reported. The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .科学研究应用

亲电子性质

4-氯-N-(羟甲基)苯甲酰胺作为在 N-甲基酰胺代谢氧化过程中形成的碳酰胺模型化合物,其亲电子性质已得到研究。发现它在生理条件下不与氰化物或谷胱甘肽等亲核试剂反应。然而,它的衍生物 N-(乙酰氧基甲基)-4-氯苯甲酰胺表现出反应性,表明它可能是反应性亲电子亚甲亚胺的前体。这项研究表明,碳酰胺的此类酯类具有潜在的毒性或致癌特性 (Overton 等人,1986 年)。

异构酰亚胺中的聚集

研究了异构酰亚胺的聚集行为,包括 4-氯-N-(4-氯苯甲酰基)-N-(2-吡啶基)苯甲酰胺及其类似物。对这些化合物中弱相互作用的分析表明,卤素键接触和弱氢键 C-H···N/O/π 接触在其晶体堆积形成中起着至关重要的作用。这项研究提供了对类似化合物的结构分析和潜在应用的见解,用于开发具有特定聚集诱导性质的材料 (Mocilac 等人,2018 年)。

氟化物阴离子的比色传感

一系列 N-(氰基(萘-1-基)甲基)苯甲酰胺衍生物表现出对 mM 浓度的氟化物阴离子产生剧烈的颜色转变。这种行为归因于去质子化增强的分子内电荷转移 (ICT) 机制,突出了此类化合物在开发用于溶液中氟化物阴离子检测的比色传感器的潜力 (Younes 等人,2020 年)。

安全和危害

作用机制

Mode of Action

As a benzamide derivative, it may interact with its targets through nucleophilic reactions . The presence of the chloro group on the benzene ring could potentially enhance the rate of substitution reactions .

Biochemical Pathways

Benzamide derivatives have been shown to be involved in various biochemical pathways, including those related to the metabolism of aromatic compounds .

属性

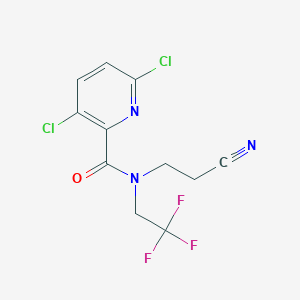

IUPAC Name |

4-chloro-N-(2-cyanobutan-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O/c1-3-12(2,8-14)15-11(16)9-4-6-10(13)7-5-9/h4-7H,3H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBNWYPWTZGNRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#N)NC(=O)C1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2536201.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2536203.png)

![2-((7-acetyl-3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2536211.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2536212.png)

![2-({6-[(4-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)-N-(2-chlorophenyl)acetamide](/img/structure/B2536220.png)